1-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one is an organic compound belonging to the class of indazoles This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a dimethyl-propyl group, and a tetrahydro-indazol-4-one core
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves several steps:
Starting Materials: The synthesis typically begins with 5-chloro-2-methoxyaniline and 3,3-dimethylbutan-2-one.
Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the indazole ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction time and efficiency. The use of catalysts and solvents is carefully controlled to minimize environmental impact and maximize product yield.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It is being investigated for its potential to inhibit specific enzymes or receptors.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer or inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for further research.
Industry: In the material science industry, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with molecular targets within biological systems:
Molecular Targets: The compound is known to interact with specific enzymes, such as kinases or proteases, which play a crucial role in cellular signaling pathways.
Pathways Involved: By binding to these enzymes, the compound can modulate their activity, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation. This modulation can result in therapeutic effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-chloro-2-methoxyphenyl)ethanol and 1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid share structural similarities.
Uniqueness: The presence of the indazole ring and the specific substitution pattern in this compound distinguishes it from other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-5-6-13-18-15(10-19(2,3)11-16(18)23)22(21-13)14-9-12(20)7-8-17(14)24-4/h7-9H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWDZVJBBHMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.